N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclohex-3-enecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

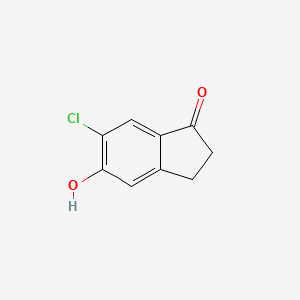

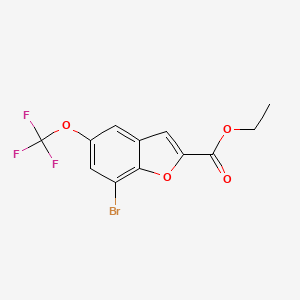

“N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclohex-3-enecarboxamide” is a chemical compound with the linear formula C9 H15 N3 . 2 Cl H . It has a molecular weight of 238.16 . The compound is solid in physical form .

Synthesis Analysis

The synthesis of similar compounds, such as 4,5,6,7-tetrahydro-1H-indazoles, has been achieved by adopting a conventional method from cyclic β-keto esters . The first step involves the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters . These are then treated with hydrazine hydrate in ethanol under reflux to give the final compounds .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H15N3.2ClH/c1-10-6-9-7-4-2-3-5-8(7)11-12-9;;/h10H,2-6H2,1H3,(H,11,12);2*1H . This indicates the presence of a methyl group attached to an indazole ring, which is further attached to a cyclohexene carboxamide group.

Chemical Reactions Analysis

The synthesis of 4,5,6,7-1H-indazoles involves two steps . The first step, condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yields cyclic β-keto esters . These are then treated with hydrazine hydrate in ethanol under reflux to give the final compounds . The mechanism of this second step was different from the expected one. Dehydration was faster than cyclization, and the cyclic intermediates formed in the reaction course were unstable and easily underwent amido-imidol tautomerism, yielding stable 1H-indazoles .

Physical And Chemical Properties Analysis

The compound is solid in physical form . It has a molecular weight of 238.16 . The InChI code for this compound is 1S/C9H15N3.2ClH/c1-10-6-9-7-4-2-3-5-8(7)11-12-9;;/h10H,2-6H2,1H3,(H,11,12);2*1H .

Scientific Research Applications

Synthesis and Structural Analysis

Research has been conducted on the synthesis of tetrahydroindazoles and related compounds, providing valuable insights into the chemical reactions and methodologies used for creating these complex molecules. For instance, one study discussed the synthesis of tetrahydroindazol-4(5H)one and 7-thione from the reaction of functionalized cyclic enaminones with hydrazine, showcasing a method to create indazole derivatives with potential application in various fields (E. Ashry, L. F. Awad, & O. K. Bdeewy, 2019). Similarly, another study highlighted the synthesis of heterocyclic derivatives by palladium-catalyzed oxidative cyclization-alkoxycarbonylation, which could be relevant for the development of new compounds with potential applications in medicinal chemistry (A. Bacchi et al., 2005).

Potential Applications in Biomedical Research

While the specific compound "N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclohex-3-enecarboxamide" was not directly mentioned in the context of biomedical applications, related research on tetrahydroindazole derivatives has been conducted. For example, studies have investigated the synthesis and biological activity of 4,5,6,7-tetrahydro-2H-indazole derivatives, examining their potential antimicrobial, analgesic, and anti-inflammatory activities (V. L. Gein et al., 2019). This indicates a broader interest in the therapeutic potential of indazole derivatives.

Future Directions

Indazole and its derivatives have shown a wide variety of medicinal applications . Given the observed biological activities of the indazole moiety, it is concluded that the medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions . Therefore, “N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclohex-3-enecarboxamide”, being an indazole derivative, could also be a potential candidate for future research in medicinal chemistry.

Mechanism of Action

Target of Action

Indazole derivatives have been found to interact with a variety of targets, includingCHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a role in the treatment of diseases such as cancer .

Mode of Action

Indazole derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . The inhibition, regulation, and/or modulation of the aforementioned kinases could be a potential mode of action .

Biochemical Pathways

Indazole derivatives have been found to inhibit the production ofprostaglandin E 2 (PGE 2 ) , tumor necrosis factor-alpha (TNF-α) , and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner . These mediators are involved in inflammation and other pathological conditions .

Pharmacokinetics

The compound is a solid at room temperature , which could influence its bioavailability.

Result of Action

Indazole derivatives have been found to exhibit anti-inflammatory activity in vivo . For example, certain derivatives were found to possess high anti-inflammatory activity along with minimum ulcerogenic potential .

Action Environment

The compound is stable at room temperature , which could influence its efficacy and stability under different environmental conditions.

properties

IUPAC Name |

N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]cyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O/c1-19-15-10-6-5-9-13(15)14(18-19)11-17-16(20)12-7-3-2-4-8-12/h2-3,12H,4-11H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQTAOYLNMXWLKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CCCC2)C(=N1)CNC(=O)C3CCC=CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

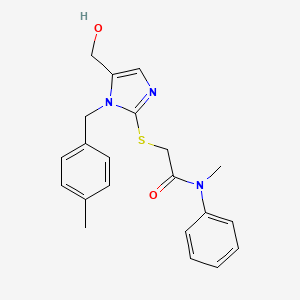

![[4-(3-Chloro-4-fluorophenyl)piperazin-1-yl]-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)methanone](/img/structure/B2430105.png)

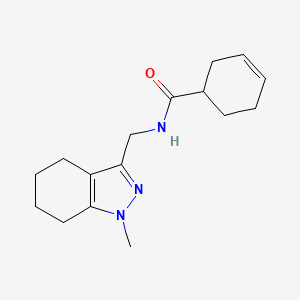

![N-ethyl-1,9-dimethyl-N-(3-methylphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2430112.png)

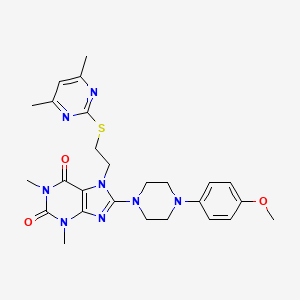

![N-[2-Oxo-2-(2-phenylethylamino)ethyl]prop-2-enamide](/img/structure/B2430115.png)

![2-[(3-Methoxypropyl)amino]-5-nitrobenzonitrile](/img/structure/B2430118.png)